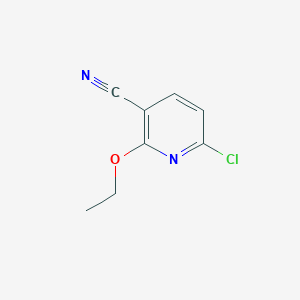
6-Chloro-2-ethoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethoxynicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. Nicotinonitriles are derivatives of nicotinic acid and are known for their wide range of biological and therapeutic activities. The compound has a molecular formula of C8H7ClN2O and is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-ethoxynicotinonitrile involves several steps. One common method includes the reaction of N-oxo niacinamide with thionyl chloride in an organic solvent. The reaction is carried out under controlled temperature conditions, starting at 15 ± 5°C and gradually increasing to 95-100°C. The reaction mixture is then evaporated under reduced pressure, and the product is isolated by filtration .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The recycling of thionyl chloride and organic solvents makes the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-ethoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinonitriles.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethoxynicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethoxynicotinonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2,4-dimethylnicotinonitrile
- 2-Chloro-3-nicotinonitrile
- 4-Chloro-2-ethoxynicotinonitrile
Uniqueness
6-Chloro-2-ethoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-2-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-8-6(5-10)3-4-7(9)11-8/h3-4H,2H2,1H3 |
Clave InChI |
RWBGKHIHTWGFGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=N1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















